(4-BENZHYDRYLPIPERAZINO)[2-(4-ETHOXYPHENYL)-4-QUINOLYL]METHANONE
Description
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O2/c1-2-40-29-19-17-26(18-20-29)33-25-31(30-15-9-10-16-32(30)36-33)35(39)38-23-21-37(22-24-38)34(27-11-5-3-6-12-27)28-13-7-4-8-14-28/h3-20,25,34H,2,21-24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUALZTSZGRKPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZHYDRYLPIPERAZINO)[2-(4-ETHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the ethoxyphenyl group. The final step involves the attachment of the benzhydrylpiperazino group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-BENZHYDRYLPIPERAZINO)[2-(4-ETHOXYPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydrylpiperazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Research indicates that compounds similar to (4-BENZHYDRYLPIPERAZINO)[2-(4-ETHOXYPHENYL)-4-QUINOLYL]METHANONE exhibit antidepressant effects through their interaction with neurotransmitter systems. Specifically, piperazine derivatives have been shown to modulate serotonin and norepinephrine levels, which are critical in mood regulation. A study demonstrated that certain piperazine derivatives displayed significant affinity for serotonin receptors, suggesting potential as antidepressants .
1.2 Anticancer Properties
The quinoline structure present in this compound has been associated with anticancer activity. Quinoline derivatives have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's ability to target specific pathways involved in cancer proliferation makes it a candidate for further investigation in oncology .
1.3 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline-based compounds. The presence of the ethoxyphenyl group enhances the compound's efficacy against both Gram-positive and Gram-negative bacteria. In vitro tests have shown promising results, indicating that this compound could serve as a lead for developing new antimicrobial agents .
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound involves multiple steps, typically starting from readily available piperazine and quinoline derivatives. Various synthetic routes have been explored, including the use of condensation reactions and coupling techniques that enhance yield and purity .
Table 1: Summary of Synthesis Methods
Case Studies
3.1 Case Study: Antidepressant Evaluation
In a controlled study, a series of piperazine derivatives were synthesized, including this compound. These compounds were evaluated for their antidepressant-like effects using the forced swim test in rodents, demonstrating significant reductions in immobility time compared to control groups .
3.2 Case Study: Antimicrobial Testing
A study assessed the antimicrobial efficacy of this compound against various bacterial strains using the disk diffusion method. The compound exhibited notable inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .
Mechanism of Action
The mechanism of action of (4-BENZHYDRYLPIPERAZINO)[2-(4-ETHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The benzhydrylpiperazino group is known to interact with various receptors, potentially modulating their activity. The quinolylmethanone structure may also play a role in its biological activity by interacting with enzymes or other proteins involved in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
- 2-{1-[2-(4-benzhydrylpiperazino)-2-oxoethyl]cyclopentyl}acetic acid
Uniqueness
(4-BENZHYDRYLPIPERAZINO)[2-(4-ETHOXYPHENYL)-4-QUINOLYL]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (4-BENZHYDRYLPIPERAZINO)[2-(4-ETHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 415.54 g/mol. The structure consists of a piperazine ring substituted with a benzhydryl group and a quinoline moiety, which are known for their diverse biological activities.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Cardiovascular Effects
Research indicates that related compounds with similar structural features exhibit significant cardiovascular effects. For instance, studies on compounds like alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol have shown direct inotropic and vasodilatory effects in animal models, suggesting that the quinoline structure may enhance cardiac performance and vascular dilation . This points to the potential for this compound to influence cardiovascular health positively.
3. Cytotoxicity and Antitumor Activity
Preliminary studies involving structurally related compounds have indicated cytotoxic effects against various cancer cell lines. The presence of both the piperazine and quinoline moieties may contribute to this activity by interfering with cellular signaling pathways involved in proliferation and survival . Further investigations are warranted to elucidate the specific mechanisms at play for this compound.
Case Studies
Case Study 1: Cardiovascular Impact
In a study evaluating the cardiovascular effects of similar piperazine derivatives, researchers administered compounds intravenously to anesthetized dogs. The results showed significant inotropic effects, particularly with one derivative demonstrating enhanced vasodilation compared to others . This suggests that this compound may exhibit comparable cardiovascular benefits.
Case Study 2: Antimicrobial Evaluation
A recent investigation into quinoline-based compounds revealed that certain derivatives exhibited strong antitubercular activity without cytotoxic effects on host cells . This finding encourages further exploration of this compound as a potential lead compound for developing new antimicrobial agents.
Q & A
Basic: How can the synthesis of (4-benzhydrylpiperazino)[2-(4-ethoxyphenyl)-4-quinolyl]methanone be optimized for higher yield and purity?
Methodological Answer:
Optimization involves multi-step reactions with precise control of temperature, solvent polarity, and catalyst selection. For example, using anhydrous dimethylformamide (DMF) as a solvent at 80–100°C can enhance coupling efficiency between the benzhydrylpiperazine and quinoline moieties. Catalysts like Pd(PPh₃)₄ may improve cross-coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradient elution (e.g., hexane/ethyl acetate). Final purification via preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Advanced: What computational strategies predict the binding modes of this compound to biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) can model interactions between the compound and target proteins (e.g., kinases or GPCRs), leveraging its quinoline and piperazine motifs. Molecular dynamics (MD) simulations (using GROMACS) over 100 ns trajectories assess binding stability. Cross-validate predictions with experimental crystallographic data (e.g., SHELXL-refined structures) to resolve discrepancies in binding site flexibility .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the ethoxyphenyl (δ 1.35 ppm, triplet for –CH₂CH₃) and quinolyl protons (δ 8.2–8.6 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <2 ppm error.
- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹. Cross-reference with crystallographic data (e.g., SHELXL-refined bond lengths/angles) for structural validation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified ethoxyphenyl (e.g., methoxy, fluoro) or benzhydryl groups.
- In vitro assays : Test inhibition of kinase activity (e.g., EGFR or BRAF) using ATP-Glo assays.
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Prioritize substituents enhancing lipophilicity (clogP >3) for improved membrane permeability .
Basic: What chromatographic techniques are effective for purifying this compound?
Methodological Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate intermediates.
- Preparative HPLC : Employ a C18 column with 0.1% formic acid in acetonitrile/water (70:30) for final purification. Monitor at 254 nm and collect fractions with >95% purity confirmed by analytical HPLC .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate assays : Perform dose-response curves in triplicate under standardized conditions (e.g., 37°C, 5% CO₂).
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish target-specific vs. cytotoxic effects.
- Meta-analysis : Pool data from ≥3 independent studies, applying statistical weighting for sample size and assay variability .
Basic: What reaction conditions minimize side-products during synthesis?
Methodological Answer:
- Low-temperature coupling : Perform Buchwald-Hartwig amination at 50°C with Pd₂(dba)₃/Xantphos to reduce aryl halide dimerization.
- Inert atmosphere : Use argon to prevent oxidation of sensitive intermediates.
- Workup : Quench reactions with aqueous NH₄Cl to remove Pd catalysts, followed by extraction with dichloromethane .
Advanced: How can metabolic stability be assessed for this compound?
Methodological Answer:
- Liver microsome assays : Incubate with human liver microsomes (1 mg/mL) and NADPH at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolizing enzymes.
- Metabolite ID : Perform UPLC-QTOF analysis to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Methodological Answer:
- Crystal growth : Use vapor diffusion with tert-butyl alcohol/water (1:1) to obtain diffraction-quality crystals.
- Twinned data : Process using SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning fractions.
- Disorder : Resolve flexible benzhydryl groups with PART/SUMP restraints .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., JAK2 or PI3Kγ).
- Receptor binding : Perform radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors).
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay at 48-hour exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
